- A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and amines, Chemistry Letters, 1982, (5), 641-2

Cas no 96-45-7 (2-Imidazolidinethione)

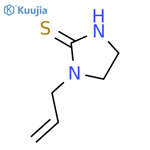

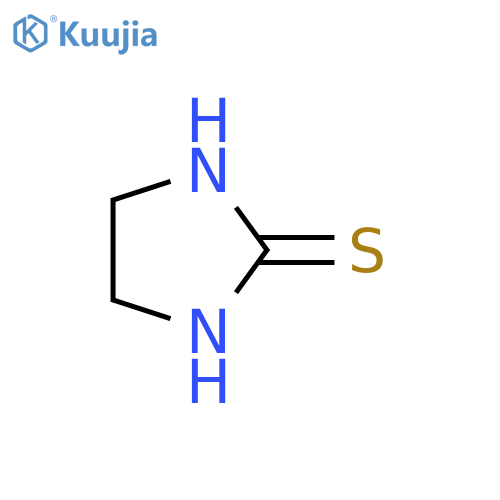

2-Imidazolidinethione structure

Nombre del producto:2-Imidazolidinethione

Número CAS:96-45-7

MF:C3H6N2S

Megavatios:102.158138751984

MDL:MFCD00005276

CID:34858

PubChem ID:24869052

2-Imidazolidinethione Propiedades químicas y físicas

Nombre e identificación

-

- Imidazolidine-2-thione

- ETU

- NA-22

- Ethylene Thiourea (NA-22)

- 1,3-ethylene-2-thio-ure

- 1,3-Ethylene-2-thiourea

- 2H-Imidazole-2-thione, tetrahydro-

- 2-imadazoline-2-thiol

- 2-Imidazolidinethione ethylene thiourea

- 2-Imidazoline-2-thiol

- 2-Imidozolidimethione

- 2-Mercapto-2-imidazoline

- 2-mercapto-imidazolin

- 2-merkaptoimidazolin

- 2-Thioimidazolidine

- 2-thioldihydroglyoxaline

- 2-Thiol-dihydroglyoxaline

- 2-Thionoimidazolidine

- 4,5-Dihydro-2-mercaptoimidazole

- 4,5-dihydro-imidazole-2(3h)-thion

- 4,5-Dihydroimidazole-2(3H)-thione

- AcceleratorNA-22

- ai3-16292

- Akrochem ETU-22

- 2-Imidazolidinethione

- Ethylenethiourea

- Imidazoline-2-thiol

- Accelerator NA22

- Ethlenethiourea(2-Imidzolidnethione)

- N-ethenethiourea

- 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol

- 2-Imidazolidinetione

- 2-Imidazolidinethione Solution

- Akroform? ETU-22 PM

- Ethlenethiourea

- ETU(NA-22)

- Method 509 - Performance Check Solution

- 2-imidazolidine-thione

- 2-Thioxoimidazolidine

- ACCEL-BF

- imidazoline-2-thione

- mercazini

- Mercozen

- N,N'-ethylenethiourea

- NA 22

- NA-22-D

- robac22

- ethenethiourea

- 2-Mercaptoimidazoline

- 1,3-Ethylenethiourea

- 2-Imidzolidnethione

- ETHYLENE THIOUREA

- Imidazolidinethione

- Mercazin I

- Warecure C

- Rhenogran ETU

- Mercaptoimidazoline

- Pennac CRA

- Vulkacit NPV/C

- Sanceller 22

- Nocceler 22

- Vulkacit NPV/C2

- Soxinol 22

- Ethylene thiourea (ETU)

- Rhodanin S 62

- Robac 22

- Tetrahydro-2H-imidazo

- Imidazoline-2-thiol (7CI)

- 2-Mercapto-4,5-dihydroimidazole

- Accel 22

- Accel 22S

- Accelerator ETU

- Accelerator NA 22

- END 75

- ETC

- Ethylenethiocarbamide

- ETU 22S

- ETU 75

- ETU 80

- Imidazoline-2(3H)-thione

- MeSH ID: D005031

- N,N′-Ethylenethiourea

- Rhenocure NPV/C

- Rhenogran ETU 75

- Rhenogran ETU 80

- Sanceler 22

- Sanceler 22C

- Sanceler 22S

- Sanmix 22-80E

- Tetrahydro-2H-imidazole-2-thione

- Thiourea, N,N′-1,2-ethanediyl-

- TU 2

- Ethlenethiourea,98%

- DA-53023

- Etilentiourea

- 2-MERCAPTO IMIDAZOLINE

- Ethylene thiouree [French]

- 2Imidazoline2thiol

- RODANIN S 62

- Tetrahydro2Himidazole2thione

- 2Mercapto2imidazoline

- Opera_ID_324

- 2mercaptoimidazoline

- HSDB 1643

- N(OO(3)AAoea)

- NCGC00091855-04

- F0001-2297

- 96-45-7

- imidizolidenethione

- Imidazoline2(3H)thione

- NCGC00258846-01

- Imidazoline2thiol

- E-6500

- BDBM62876

- Q408767

- RCRA waste no. U116

- DTXCID90601

- HMS2230P07

- STK369397

- Cobalt(I I) nitrate

- 4,5-Dihydroimidazol-2(3h)-thione

- Rodanin S-62

- 2 Mercaptoimidazoline

- 2imidazolidinethione

- Thiourea, N,N'(1,2ethanediyl)

- Imidazoline, 2-mercapto-

- SMR000059087

- CHEBI:34750

- Etilentiourea (Spanish)

- BIDD:ER0692

- 1ST24013-1000

- 24FOJ4N18S

- A10690

- 2-Imidazolidinethione, purum, >=98.0% (HPLC)

- Tox21_201294

- 2Merkaptoimidazolin

- SMR000777952

- Thiourea, N,N'-(1,2-ethanediyl)-

- Ethylenethiourea (ETU)

- Sodium-22 neoprene accelerator

- BP-30094

- 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-

- MLS000069432

- 4,5Dihydroimidazole2(3H)thione

- MLS002415731

- Rodanin S62

- CAS-96-45-7

- mancozeb TP1

- STR00167

- Perkacit ETU

- 2-Merkaptoimidazolin [Czech]

- 12261-94-8

- 1,3Ethylene2thiourea

- Aperochem ETU22

- DTXSID5020601

- USEPA/OPP Pesticide Code: 600016

- N,N'Ethylenethiourea

- MFCD00005276

- 4,5Dihydro2mercaptoimidazole

- cid_2723650

- 5328-35-8

- 2-Mercaptoimidazoline, 2-Imidazolidinethione

- Rhodanin S-62

- HY-W010593

- HMS3372A09

- NCI60_001620

- NCGC00091855-03

- Sodium22 neoprene accelerator

- I0004

- Rhodanin S-62 (Czech)

- EN300-21447

- EC 202-506-9

- Urea, 1,3ethylene2thio

- ETHYLENE THIOUREA [MI]

- ETHYLENETHIOUREA (IARC)

- AKOS000431145

- NA22D

- Imidazole2(3H)thione, 4,5dihydro

- N,N-Ethylene-thiourea

- THIOUREA, N,N'-1,2-ETHANEDIYL-

- CHEMBL11860

- Akrochem etu22

- N,N'-1,2-ethanediylthiourea

- ETHYLENETHIOUREA [IARC]

- AKOS000120435

- Aperochem ETU-22

- NCI-C03372

- Ethylene thiourea 10 microg/mL in Acetonitrile

- NCGC00091855-01

- Ethylene thiouree

- 2-Imidazolidine-2-thione

- RCRA waste number U116

- ETHYLENE THIOUREA [HSDB]

- 2Thioldihydroglyoxaline

- n,n'-ethylene thiourea

- l'Ethylene thiouree [French]

- NCGC00091855-02

- 2-Imidazolidinethione, PESTANAL(R), analytical standard

- l'Ethylene thiouree

- CCRIS 298

- Imidazoline, 2mercapto

- UNII-24FOJ4N18S

- l'Ethylene thiouree (French)

- 2-Imidazolidimethione

- SCHEMBL41176

- NCGC00254936-01

- CS-W011309

- NS00008290

- STL131803

- Urea, 1,3-ethylene-2-thio-

- 2-Thionomidazolidine

- 1ST24013

- Imidazole-2(3H)-thione, 4,5-dihydro-

- Tox21_301034

- Akroform ETU-22 PM

- 1,3Ethylenethiourea

- Rodanin S-62 [Czech]

- imidazolidine, 2-thio-

- Ethylene thiourea Solution in Methanol, 1000mug/mL

- EINECS 202-506-9

- 2-Imidazolidinethione, 98%

- A845596

- USAF EL-62

- Z104497392

- 4,5-dihydro-1H-imidazole-2-thiol

-

- MDL: MFCD00005276

- Renchi: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)

- Clave inchi: PDQAZBWRQCGBEV-UHFFFAOYSA-N

- Sonrisas: S=C1NCCN1

Atributos calculados

- Calidad precisa: 102.02500

- Masa isotópica única: 102.025

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 6

- Cuenta de enlace giratorio: 0

- Complejidad: 63.2

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Cuenta de receptores 3D funcionales: 1

- Rmsd heterogénea: 0.4

- Recuento de isómeros conformacionales Cid: 1

- Carga superficial: 0

- Cuenta de enlace giratorio: 0.8

- Recuento de constructos de variantes mutuas: 2

- Superficie del Polo topológico: 56.2

- Recuento funcional de donantes 3D: 2

- Recuento de anillos tridimensionales funcionales: 1

- Xlogp3: -0.7

Propiedades experimentales

- Color / forma: White acicular crystals

- Denso: 1.41~1.45

- Punto de fusión: 196-200 °C (lit.)

- Punto de ebullición: 397 to 399° F (NTP, 1992)

- Punto de inflamación: 252 ºC

- índice de refracción: 1.5500 (estimate)

- Disolución: 8g/l

- Coeficiente de distribución del agua: 19 g/L (20 ºC)

- PSA: 56.15000

- Logp: 0.12170

- Merck: 3803

- Sensibilidad: Sensitive to humidity

- Disolución: Soluble in alcohol, ethylene glycol and pyridine, insoluble in ether, benzene, chloroform and petroleum ether.

2-Imidazolidinethione Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H302,H360

- Declaración de advertencia: P201,P308+P313

- Número de transporte de mercancías peligrosas:2811

- Wgk Alemania:2

- Código de categoría de peligro: 61-22-40-48/23/25

- Instrucciones de Seguridad: S53-S45

- Rtecs:NI9625000

-

Señalización de mercancías peligrosas:

- Nivel de peligro:6.1(b)

- Toxicidad:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)

- Condiciones de almacenamiento:0-6°C

- Grupo de embalaje:III

- Categoría de embalaje:III

- Términos de riesgo:R22; R61

2-Imidazolidinethione Datos Aduaneros

- Código HS:29332990

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Imidazolidinethione PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21447-5.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 5.0g |

$26.0 | 2023-07-09 | |

| Enamine | EN300-21447-0.5g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 0.5g |

$19.0 | 2023-07-09 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24312-250mg |

2-Imidazolidinetione |

96-45-7 | ,Purity≥98% | 250mg |

¥150.00 | 2021-09-02 | |

| abcr | AB135816-500 g |

Ethylenethiourea, 98%; . |

96-45-7 | 98% | 500 g |

€128.80 | 2023-07-20 | |

| Enamine | EN300-24954-5.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 5.0g |

$26.0 | 2023-02-14 | |

| Enamine | EN300-24954-25.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 25.0g |

$35.0 | 2023-02-14 | |

| BAI LING WEI Technology Co., Ltd. | 984397-500G |

2-Imidazolidinethione, 98% |

96-45-7 | 98% | 500G |

¥ 656 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 03940-100G |

2-Imidazolidinethione |

96-45-7 | ≥98.0% | 100G |

¥411.34 | 2022-02-23 | |

| Life Chemicals | F0001-2297-5g |

2-Imidazolidinethione |

96-45-7 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| TRC | I350300-5g |

2-Imidazolidinethione |

96-45-7 | 5g |

$69.00 | 2023-05-18 |

2-Imidazolidinethione Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Dimethylformamide ; 5 min, 0 °C

1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt

1.3 Solvents: Water ; 0 °C

1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt

1.3 Solvents: Water ; 0 °C

Referencia

- Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfides, Synthesis, 2008, (22), 3579-3584

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, reflux

1.2 Reagents: Acetic acid ; reflux

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled

1.2 Reagents: Acetic acid ; reflux

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled

Referencia

- Synthesis and structure of some imidazolidine-2-thiones, Russian Journal of Organic Chemistry, 2006, 42(3), 448-450

Synthetic Routes 4

Condiciones de reacción

1.1 heated

Referencia

- Carbon disulfide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Ethanol

Referencia

- 1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureas, Tetrahedron, 2000, 56(4), 629-637

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Acetonitrile

Referencia

- A convenient route to substituted thiocarbamides, Synthetic Communications, 1995, 25(21), 3381-7

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 1 h, 20 °C

Referencia

- Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products, Ultrasonics Sonochemistry, 2007, 15(2), 119-123

Synthetic Routes 8

Condiciones de reacción

1.1 Solvents: Bromobenzene ; 40 min, heated; rt; rt → -5 °C

Referencia

- Process for the preparation of 1,3-dihydroimidazole-2-thiones, United States, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol , Water ; 50 °C; 50 °C → 115 °C; 1.5 h, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C

Referencia

- Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound, China, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Zinc oxide (ZnO) , Alumina

Referencia

- Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalyst, Journal of Organic Chemistry, 1999, 64(3), 1029-1032

Synthetic Routes 11

Condiciones de reacción

1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ; 10 - 30 min, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl Surrogate, European Journal of Organic Chemistry, 2018, 2018(39), 5406-5411

Synthetic Routes 12

Condiciones de reacción

1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ; 6 h, 90 °C

Referencia

- Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines, Chemical Communications (Cambridge, 2005, (32), 4086-4088

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: Magnesium oxide Solvents: Ethanol ; 2.5 h, rt

Referencia

- MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione Derivatives, Applied Biochemistry and Biotechnology, 2018, 184(1), 291-302

Synthetic Routes 14

Condiciones de reacción

1.1 Solvents: Ethanol , Water ; 0 - 5 °C; 12 h, reflux

Referencia

- Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives, Journal of Chemistry, 2012, 9(3), 1518-1525

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Referencia

- Ethylene thiourea (2-imidazolidinethione), Organic Syntheses, 1946, 26, 34-5

Synthetic Routes 16

Condiciones de reacción

1.1 Solvents: Ethanol ; 0.5 - 6 h, reflux

Referencia

- 1H-imidazole-1-carbodithioic acid, methyl ester, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2

Synthetic Routes 17

Condiciones de reacción

1.1 Solvents: Water ; 2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C

Referencia

- Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2), Fain Kemikaru, 2013, 42(10), 51-61

Synthetic Routes 18

Condiciones de reacción

1.1 Solvents: Water ; 45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C

Referencia

- Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide, China, , ,

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, heated

1.2 Reagents: Acetic acid Solvents: Acetic acid

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.2 Reagents: Acetic acid Solvents: Acetic acid

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

Referencia

- Synthesis and structure of cyclic thioureas from some diamines, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33

2-Imidazolidinethione Raw materials

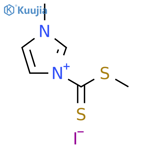

- 3-Methyl-1- [(methylsulfanyl)methanethioyl]-1H- imidazol-3-ium iodide

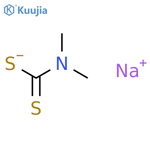

- Dimethyldithiocarbamic Acid Sodium Salt

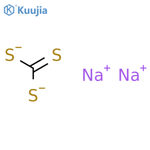

- Sodium Trithiocarbonate

- 2-Imidazolidinethione,1-(2-propen-1-yl)-

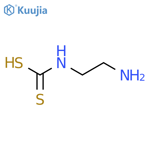

- (2-aminoethyl)sulfanyl(carbonothioyl)amine

2-Imidazolidinethione Preparation Products

2-Imidazolidinethione Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

(CAS:96-45-7)2-Imidazolidinethione

Número de pedido:1773277

Estado del inventario:in Stock

Cantidad:Company Customization

Pureza:98%

Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:04

Precio ($):discuss personally

2-Imidazolidinethione Literatura relevante

-

Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Raminderjit Kaur,Jatinder Singh,Isabel Garcia-Santos,Manpreet Kaur,Jerry P. Jasinski RSC Adv. 2019 9 15470

-

Graziano Di Carmine,Daniele Ragno,Carmela De Risi,Olga Bortolini,Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi Org. Biomol. Chem. 2017 15 8788

-

Tarlok S. Lobana,Jaspreet K. Aulakh,Heena Sood,Daljit S. Arora,Isabel Garcia-Santos,Manpreet Kaur,Courtney E. Duff,Jerry P. Jasinski New J. Chem. 2018 42 9886

-

4. The reaction of imidazolidine-2-thione with carbon disulphideMasataka Yokoyama,Kosei Motozawa,Ei-ichi Kawamura,Tsuneo Imamoto J. Chem. Soc. Perkin Trans. 1 1981 2499

-

5. The nitrosation of NN′-dialkylthioureasFransisco Meijide,Geoffrey Stedman J. Chem. Soc. Perkin Trans. 2 1988 1087

96-45-7 (2-Imidazolidinethione) Productos relacionados

- 1516-32-1(1-Butyl-2-thiourea)

- 59-98-3(Tolazoline)

- 6938-68-7(1-Amino-1-methylthiourea)

- 598-52-7(methylthiourea)

- 79-19-6(aminothiourea)

- 109-46-6(1,3-Dibutyl-2-thiourea)

- 534-13-4(N,N'-Dimethylthiourea)

- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)

- 2302-88-7(N-{Thio(carbonoimidyl)amino}acetamide)

- 80-73-9(1,3-Dimethyl-2-imidazolidinone)

Proveedores recomendados

Henan Dongyan Pharmaceutical Co., Ltd

(CAS:96-45-7)ETU(NA-22)

Pureza:98%

Cantidad:10kg

Precio ($):Informe

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-45-7)Ethylene thiourea

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe